![molecular formula C10H10O5 B2732744 3-Hydroxy-5,6-dimethoxy-2-benzofuran-1(3H)-one CAS No. 77619-89-7](/img/structure/B2732744.png)
3-Hydroxy-5,6-dimethoxy-2-benzofuran-1(3H)-one
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Description
3-Hydroxy-5,6-dimethoxy-2-benzofuran-1(3H)-one, also known as HDDB, is a natural compound found in various plants. It has been extensively studied for its potential therapeutic properties in various fields of research, including cancer, inflammation, and neurodegenerative diseases.
Scientific Research Applications
Synthesis and Chemical Properties
Research on benzofuran derivatives, including compounds similar to 3-Hydroxy-5,6-dimethoxy-2-benzofuran-1(3H)-one, highlights their importance in synthetic chemistry and potential therapeutic applications. For instance, the study of various benzofuran compounds derived from the mangrove endophytic fungus Nigrospora sp. revealed their moderate antitumor and antimicrobial activity, indicating the potential of these compounds in developing new therapeutic agents (Xia et al., 2011). Additionally, the solvent-controlled chemoselective synthesis of benzofuran frameworks via Rh(III)-catalyzed C–H functionalization demonstrates the versatility of these compounds in organic synthesis, offering pathways for developing complex molecular structures (Wei Yi et al., 2018).
Antimicrobial and Antioxidant Activities
Functionalized benzofuran derivatives have been synthesized and evaluated for their antimicrobial and antioxidant activities. A study on a new class of functionalized 3-(benzofuran-2-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole scaffolds found that these compounds exhibit significant antimicrobial and antioxidant properties, highlighting their potential as novel therapeutic agents (Rangaswamy et al., 2017).
Anti-cancer Activity
Research into aurone derivatives of benzofuran-3-one has shown promising anti-cancer activities. The synthesis of these compounds and their evaluation against a broad spectrum of human tumor cell lines suggest their potential in cancer therapy, with some compounds displaying significant efficacy (Demirayak et al., 2015).
Biochemical Reactivity and Potential Therapeutic Uses
The biochemical reactivity of compounds related to this compound, such as 4-hydroxynonenal, a lipid peroxidation product, has been studied for its interactions with various biomolecules. This reactivity is important for understanding the potential therapeutic uses of benzofuran derivatives in protecting against oxidative stress and lipid peroxidation-related diseases (Schaur, 2003).
properties
IUPAC Name |
3-hydroxy-5,6-dimethoxy-3H-2-benzofuran-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O5/c1-13-7-3-5-6(4-8(7)14-2)10(12)15-9(5)11/h3-4,9,11H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVQBODFIYNTNFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(OC2=O)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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